

# An In-Depth Technical Guide to the Molecular Structure of 1-Piperidinebutyronitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Piperidinebutyronitrile**

Cat. No.: **B7798199**

[Get Quote](#)

## Introduction

In the landscape of modern drug discovery and development, the piperidine heterocycle stands as one of the most prolific and versatile scaffolds.<sup>[1]</sup> Its prevalence in pharmaceuticals, from blockbuster drugs to novel clinical candidates, underscores the importance of understanding its derivatives in minute detail.<sup>[2]</sup> This guide provides a comprehensive technical overview of **1-Piperidinebutyronitrile** (CAS: 4672-18-8), a molecule that combines the structurally significant piperidine ring with a reactive butyronitrile functional group.

For researchers, scientists, and drug development professionals, a foundational understanding of a molecule's structure is paramount. It dictates its physicochemical properties, reactivity, and, ultimately, its pharmacological potential. This document moves beyond a simple recitation of facts to provide a deeper, field-proven insight into the molecular architecture of **1-Piperidinebutyronitrile**, the experimental logic used to elucidate it, and its relevance in the synthesis of complex chemical entities.

## Section 1: Chemical Identity and Physicochemical Properties

**1-Piperidinebutyronitrile** is a bifunctional organic compound. The tertiary amine of the piperidine ring imparts basicity and a key hydrogen bond acceptor site, while the nitrile group offers a versatile chemical handle for further synthetic transformations.<sup>[3]</sup> Its core properties are summarized below.

Property	Value	Source(s)
IUPAC Name	4-(Piperidin-1-yl)butanenitrile	[3]
Synonyms	1-Piperidinebutyronitrile, 4-Piperidinobutyronitrile	[3]
CAS Number	4672-18-8	[3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub>	[4]
Molecular Weight	152.24 g/mol	[4]
Appearance	Colorless to pale yellow liquid or solid	[3]
SMILES	C(CCC#N)N1CCCCC1	[3]

## Section 2: Molecular Architecture

### 2D Structure and Functional Groups

The structure of **1-Piperidinebutyronitrile** is composed of a saturated six-membered heterocycle, piperidine, linked via its nitrogen atom to a four-carbon nitrile chain. This N-alkylation results in a tertiary amine. The key functional groups are the tertiary amine within the piperidine ring and the terminal nitrile group (-C≡N) of the side chain.

*Figure 1: 2D structure of **1-Piperidinebutyronitrile** with atom numbering.*

### 3D Conformation and Stereochemistry

In its ground state, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This is a dynamic equilibrium, but the chair form is significantly more stable than boat or twist-boat conformations. The butyronitrile substituent is attached equatorially to the nitrogen, a position that is generally favored for N-substituents in piperidine rings. The four-carbon chain is flexible, with free rotation around the C-C single bonds, allowing it to adopt numerous conformations in solution. This conformational flexibility is a critical consideration in drug design for optimizing binding to a target protein.[1]

## Section 3: Spectroscopic Elucidation

The unambiguous determination of a molecular structure relies on a suite of spectroscopic techniques. As a Senior Application Scientist, the choice of experiment is guided by the information sought. For **1-Piperidinebutyronitrile**, NMR provides the carbon-hydrogen framework, IR confirms the key functional groups, and MS verifies the molecular weight and provides structural clues through fragmentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, one can piece together the entire structure.

Expected  $^1\text{H}$  NMR Spectrum (400 MHz,  $\text{CDCl}_3$ ): The proton NMR spectrum can be predicted by dissecting the molecule into its constituent spin systems. The symmetry of the piperidine ring is broken by the N-substitution, but rapid ring inversion at room temperature often simplifies the spectrum.

Predicted				
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 2.50	Triplet	2H	H-1'	$\alpha$ to both the piperidine nitrogen and the electron-withdrawing nitrile group (via two bonds), causing significant deshielding.
~ 2.45	Multiplet	4H	H-2, H-6	$\alpha$ to the tertiary amine nitrogen, leading to a downfield shift compared to a simple alkane. <a href="#">[5]</a>
~ 2.35	Triplet	2H	H-3'	$\alpha$ to the electron-withdrawing nitrile group, resulting in a deshielded signal. <a href="#">[6]</a>
~ 1.85	Quintet	2H	H-2'	Standard alkyl chain proton, shifted slightly downfield by proximity to the nitrogen and nitrile groups.
~ 1.60	Multiplet	4H	H-3, H-5	$\beta$ to the nitrogen, appearing in the

				typical aliphatic region.
~ 1.45	Multiplet	2H	H-4	$\gamma$ to the nitrogen, least affected proton within the ring, appearing furthest upfield.

Expected  $^{13}\text{C}$  NMR Spectrum (100 MHz,  $\text{CDCl}_3$ ): The carbon spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 119.5	C-4' ( $\text{C}\equiv\text{N}$ )	The nitrile carbon is characteristically found in this region.[7]
~ 55.0	C-1'	$\alpha$ to the nitrogen atom.
~ 54.5	C-2, C-6	Carbons $\alpha$ to the nitrogen in the piperidine ring.
~ 26.0	C-3, C-5	Carbons $\beta$ to the nitrogen.
~ 24.5	C-4	Carbon $\gamma$ to the nitrogen.
~ 22.0	C-2'	Standard alkyl chain carbon.
~ 17.0	C-3'	Carbon $\alpha$ to the nitrile group.

#### Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent first choice for non-polar to moderately polar compounds.
- Sample Preparation: Accurately weigh approximately 5-10 mg of **1-Piperidinebutyronitrile**.

- Dissolution: Dissolve the sample in ~0.6-0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial. For quantitative NMR, an internal standard would be added at this stage.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Analysis: Cap the NMR tube and insert it into the spectrometer's spinner turbine. Acquire the  $^1\text{H}$  spectrum, followed by the  $^{13}\text{C}$  and any desired 2D spectra (e.g., COSY, HSQC) to confirm assignments.

## Infrared (IR) Spectroscopy

The utility of IR spectroscopy lies in its ability to quickly and definitively identify the presence of specific functional groups, which correspond to characteristic absorption bands.

Expected Characteristic IR Absorptions: The most diagnostic peak in the IR spectrum of **1-Piperidinobutynitrile** is the nitrile stretch.

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group	Intensity/Shape	Rationale
2260 - 2240	C≡N	Nitrile	Strong, Sharp	This peak is highly characteristic and its presence is strong evidence for the nitrile group. Its intensity stems from the large change in dipole moment during the stretching vibration.[8]
3000 - 2850	C-H	Alkane	Medium-Strong	Corresponds to the C-H stretching vibrations of the piperidine ring and the alkyl chain.[9]
1470 - 1450	C-H	Alkane	Medium	C-H bending (scissoring) vibrations.
1250 - 1020	C-N	Aliphatic Amine	Medium	C-N stretching vibration of the tertiary amine.

#### Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

- Sample Application: Place a single drop of liquid **1-Piperidinebutyronitrile** directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure with the anvil to ensure good contact.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation patterns upon ionization.

Expected Fragmentation Pattern (Electron Ionization - EI): Under high-energy EI conditions, the molecular ion ( $M^{+}$ ) is formed, which then undergoes fragmentation. For N-alkyl piperidines, the dominant fragmentation pathway is  $\alpha$ -cleavage, where the bond adjacent to the nitrogen atom breaks.[10]

- Molecular Ion ( $M^{+}$ ): The intact molecule with one electron removed will appear at an  $m/z$  corresponding to its molecular weight,  $m/z = 152$ . Due to the presence of two nitrogen atoms, this peak will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogens).
- Base Peak: The most favorable fragmentation is the cleavage of the  $C\alpha-C\beta$  bond of the side chain (the  $C1'-C2'$  bond). This results in the loss of a cyanopropyl radical ( $\cdot CH_2CH_2CN$ ) and the formation of a highly stable, resonance-stabilized N-methylenepiperidinium cation. This fragment is expected to be the base peak (most intense peak) in the spectrum at  $m/z = 98$ .

**Figure 2:** Primary fragmentation pathway of **1-Piperidinebutyronitrile** in EI-MS.

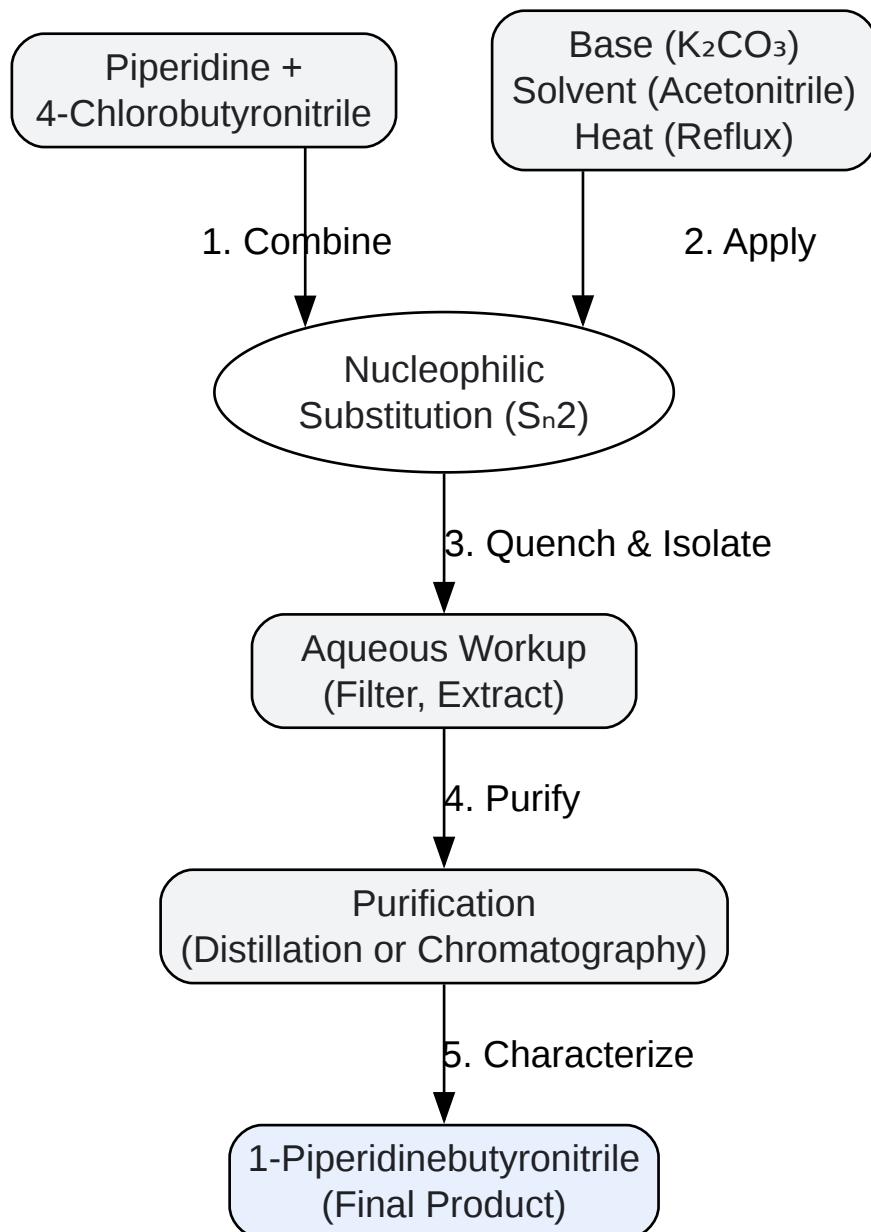
Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **1-Piperidinebutyronitrile** (~100  $\mu$ g/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- GC Method:
  - Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column.
  - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).
  - Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
- MS Method:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Scan Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
- Injection and Analysis: Inject 1  $\mu$ L of the sample solution into the GC-MS. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound, and the mass spectrum for that peak can then be analyzed.

## Section 4: Synthesis and Mechanistic Insight

Understanding the synthesis of a molecule provides critical context for its properties and potential impurities. The most direct and industrially scalable route to **1-Piperidinebutyronitrile** is through the nucleophilic substitution of a 4-halobutyronitrile with piperidine.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and NMR spectral studies of some 2,6-diarylpiriperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of 1-Piperidinebutyronitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798199#what-is-the-molecular-structure-of-1-piperidinebutyronitrile>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)